molecular formula C5H7BrN2 B8472344 5-(2-bromoethyl)-1H-pyrazole

5-(2-bromoethyl)-1H-pyrazole

Cat. No.: B8472344
M. Wt: 175.03 g/mol
InChI Key: DBPLFZZPCCTMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Applications and Value 5-(2-Bromoethyl)-1H-pyrazole is a versatile alkylating agent and a valuable synthetic intermediate in organic chemistry and drug discovery. Its core value lies in the reactive bromoethyl side chain, which allows researchers to incorporate the 1H-pyrazole scaffold into more complex molecules through nucleophilic substitution reactions. This makes it a crucial building block for constructing nitrogen-containing heterocycles, which are a common structural motif in many active pharmaceutical ingredients and agrochemicals. While specific mechanistic data for this exact compound is limited in the public domain, its structural analogues are frequently employed in medicinal chemistry. For instance, research into pyrazole-based compounds has demonstrated their potential in developing agents with antiviral activity against plant viruses like the Tobacco Mosaic Virus . The 1H-pyrazole core is a privileged structure in drug design, often contributing to biological activity through hydrogen bonding and dipole interactions within target binding sites. Handling and Usage This compound is typically supplied as a solid and may require cold-chain transportation to ensure stability . As a bromoalkyl derivative, it is expected to be a skin and eye irritant, and may cause respiratory irritation. Researchers should handle this material with appropriate personal protective equipment (PPE), including gloves and safety glasses, and conduct all operations in a well-ventilated fume hood . Note This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7BrN2

Molecular Weight

175.03 g/mol

IUPAC Name

5-(2-bromoethyl)-1H-pyrazole

InChI

InChI=1S/C5H7BrN2/c6-3-1-5-2-4-7-8-5/h2,4H,1,3H2,(H,7,8)

InChI Key

DBPLFZZPCCTMPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)CCBr

Origin of Product

United States

Significance of Pyrazole Core in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to medicinal chemistry, with over 80% of marketed drugs containing at least one heterocyclic fragment. researchgate.net Among these, the pyrazole (B372694) nucleus is considered a "privileged scaffold" in drug discovery. rsc.orgfrontiersin.org This five-membered heterocycle with two adjacent nitrogen atoms is a versatile template for developing new therapeutic agents. frontiersin.orgresearchgate.net

The significance of the pyrazole core stems from its broad and potent biological activities. researchgate.netresearchgate.net Pyrazole derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, analgesic, and anticonvulsant effects. mdpi.comrsc.org The presence of the pyrazole ring in numerous FDA-approved drugs underscores its importance in pharmaceutical chemistry. rsc.org

The versatility of the pyrazole ring allows for the synthesis of a vast number of derivatives through substitutions at various positions on the ring. researchgate.netnih.gov This structural flexibility enables chemists to fine-tune the electronic and steric properties of the molecules to optimize their interaction with biological targets, potentially enhancing therapeutic efficacy and reducing side effects. frontiersin.orgnih.gov The ability to readily create libraries of pyrazole-based compounds makes it an attractive core for discovering new lead compounds in drug development programs. frontiersin.org

Overview of Halogenated Alkyl Substituted Heterocycles

The introduction of halogen atoms and alkyl groups onto heterocyclic rings is a widely employed strategy in medicinal chemistry to modulate the properties of a molecule. researchgate.netdur.ac.uk Halogenation, in particular, has become an invaluable approach for the structural modification of compounds to improve their potential as drug candidates. acs.org

Halogen atoms can influence a molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. researchgate.net They can also participate in specific non-covalent interactions known as halogen bonds, where the halogen atom acts as a Lewis acid, interacting with electron-donating atoms in biological targets like proteins. acs.org This interaction can significantly contribute to the binding affinity and selectivity of a drug candidate. acs.org The substitution of a hydrogen atom with a halogen can lead to orders-of-magnitude increases in binding affinity. acs.org

Alkyl-substituted heterocycles, particularly those with reactive functional groups like a bromoethyl moiety, serve as crucial building blocks in organic synthesis. The alkyl chain provides a scaffold that can be further functionalized, while the halogen atom acts as a leaving group in nucleophilic substitution reactions. smolecule.com This allows for the late-stage elaboration of complex molecules, a desirable feature in drug discovery where diverse analogs are often needed for structure-activity relationship (SAR) studies. dur.ac.uk The combination of a heterocyclic core, an alkyl spacer, and a halogen atom, as seen in 5-(2-bromoethyl)-1H-pyrazole, creates a versatile platform for synthesizing novel compounds with potentially enhanced biological activities. dur.ac.uk

Coordination Chemistry of 5 2 Bromoethyl 1h Pyrazole and Its Derivatives As Ligands

Pyrazole (B372694) as a Nitrogen-Donor Ligand Framework in Metal Coordination

Pyrazole is an aromatic, five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structure provides a robust framework for coordinating to metal ions. The nitrogen atom at the 2-position, which is of the "pyridine-type," possesses a lone pair of electrons in an sp2 hybrid orbital that is readily available for donation to a metal center, forming a stable sigma bond. researchgate.netresearchgate.net Pyrazoles are considered π-excessive systems and are better π-donors than π-acceptors. researchgate.net

The coordination behavior of pyrazole is highly versatile:

Monodentate Coordination: As a neutral molecule, pyrazole typically binds to a metal ion through its pyridine-type nitrogen atom. researchgate.netchemrxiv.org

Bridging Ligand: Upon deprotonation, the resulting pyrazolate anion can act as an exo-bidentate ligand, bridging two metal centers through both of its nitrogen atoms. uninsubria.it This bridging capability allows for the construction of binuclear and polynuclear complexes with interesting magnetic and catalytic properties. researchgate.netuninsubria.it

The steric and electronic properties of the pyrazole ring can be systematically tuned by introducing substituents at various positions. These modifications influence the ligand's basicity, coordinating ability, and the ultimate geometry and stability of the metal complex. researchgate.netresearchgate.net This fundamental versatility makes pyrazole a privileged scaffold in the design of ligands for catalysis, materials science, and bioinorganic chemistry. bohrium.comnih.gov

Design Principles for Chelating and Bridging Ligands Incorporating 5-(2-bromoethyl)-1H-pyrazole

The this compound molecule is an ideal precursor for designing more complex chelating and bridging ligands. The design strategy hinges on the reactivity of the bromoethyl group, which serves as an electrophilic handle for introducing additional donor atoms.

Key Design Principles:

Chelation via Sidearm Functionalization: The primary design principle involves the nucleophilic substitution of the bromide ion. By reacting this compound with various nucleophiles containing donor atoms (e.g., amines, pyridines, thiols, or other heterocycles), the bromoethyl group can be converted into a flexible sidearm capable of forming a chelate ring with the pyrazole nitrogen. This creates bidentate [N,N'], [N,S], or [N,O] ligands, which bind to a metal center with enhanced stability due to the chelate effect. For instance, reaction with an amine would yield an aminoethyl-pyrazole ligand, a classic bidentate scaffold.

Formation of Bridging Ligands: The bromoethyl group can also be used to link two pyrazole units together, creating multidentate bridging ligands. For example, reaction with another pyrazole molecule could lead to a bis(pyrazolyl)ethane framework. Such ligands are capable of coordinating to multiple metal centers simultaneously, facilitating the assembly of polynuclear clusters or coordination polymers.

Control of Chelate Ring Size: The two-carbon ethyl linker between the pyrazole ring and the new donor atom is designed to form a thermodynamically stable five-membered chelate ring upon coordination to a metal ion. This is a common and effective strategy in ligand design to maximize complex stability.

A structurally related compound, [1-(2-chloro-ethyl)-3,5-dimethyl-1H-pyrazole], demonstrates these principles. Although it features a chloroethyl group and additional methyl substituents, its coordination behavior provides a useful model. In its complexes, it can act as a monodentate ligand, coordinating solely through the pyrazole nitrogen, with the haloethyl group remaining pendant. ug.edu.gh This indicates that the sidearm may not coordinate directly but is available for further functionalization, reinforcing its role as a synthetic precursor for more elaborate ligand structures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. chemrxiv.orgnih.gov While specific synthetic reports for this compound are scarce, the synthesis of its complexes can be inferred from established procedures for analogous pyrazole derivatives.

Complexes of a wide array of transition metals with pyrazole ligands have been synthesized and studied. The reaction of ligands such as [2-(3,5-dimethyl-pyrazol-1-yl)-ethanol] and [1-(2-chloro-ethyl)-3,5-dimethyl-1H-pyrazole] with salts of Fe(II), Co(II), Ni(II), and Pd(II) yields stable complexes. ug.edu.gh For example, reacting [1-(2-chloro-ethyl)-3,5-dimethyl-1H-pyrazole] with CoCl₂ and NiBr₂ produces the corresponding complexes [(L)₂CoCl₂] and [(L)₂NiBr₂], respectively. ug.edu.gh

Similarly, it is anticipated that this compound would react with salts like Cu(OAc)₂, ZnCl₂, AgNO₃, and others under mild conditions to form complexes. The stoichiometry of these reactions is typically 1:2 or 1:4 (metal:ligand), leading to complexes where the metal ion is coordinated by two or four pyrazole ligands, with anions or solvent molecules completing the coordination sphere. nih.govresearchgate.net The synthesis of Ru(II) and Os(II) carbonyl complexes with 5-(2-pyridyl) pyrazolate ligands has also been achieved, demonstrating the compatibility of the pyrazole framework with a range of transition metals, including those from the platinum group. ntu.edu.tw

The characterization of metal-pyrazole complexes relies on a combination of standard spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the pyrazole ligand to the metal center. Key vibrational bands, such as the C=N and N-N stretching frequencies of the pyrazole ring, often shift upon complexation. chemrxiv.orgnih.gov For ligands containing N-H bonds, the stretching vibration of this group (typically around 3100-3400 cm⁻¹) is also informative. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes (e.g., Zn(II), Ag(I), Pt(II)). Upon coordination, the signals of the pyrazole ring protons and carbons experience shifts, providing evidence of the metal-ligand interaction. acs.orgnih.gov For instance, coordination-induced shifts are readily observed for the imine-proton signals in the ¹H NMR spectra of acylpyrazolone complexes. acs.org

UV-Vis Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the coordination geometry around the metal ion. Ligand-to-metal or metal-to-ligand charge transfer bands, as well as d-d transitions, can be observed. researchgate.net These spectra are crucial for proposing the geometry of complexes with metals like Cu(II), Co(II), and Ni(II). nih.gov

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netcambridge.org This technique has been used to confirm the structures of numerous metal-pyrazole complexes, revealing diverse coordination modes and geometries. researchgate.netdnu.dp.ua

Table 1: Representative Spectroscopic Data for Pyrazole-Based Ligands and Complexes

Compound/ComplexTechniqueKey ObservationReference
Pyrazole-acetamide Ligand¹H NMRSignals for pyrazole and amide protons observed. nih.gov
Cu(II)-Pyrazole ComplexIRShift in C=N and C=S vibrations upon coordination. nih.gov
Zn(II)-Acylpyrazolone Complex¹³C NMRShift in the carbonyl group signal upon coordination. nih.gov
Ni(II)-Pyrazoline ComplexUV-VisBands consistent with an octahedral geometry. researchgate.net
Ru(II)-Pyridyl PyrazolateX-rayOctahedral coordination with cis-CO ligands confirmed. ntu.edu.tw

Structural Aspects of Metal-Pyrazole Complexes

The structural chemistry of metal-pyrazole complexes is rich and varied, with the final geometry being influenced by the metal ion's preferred coordination number, the steric bulk of the ligand, and the nature of the counter-anions. researchgate.net

Pyrazole-based ligands form complexes with coordination numbers ranging from two to eight. researchgate.net However, for first-row transition metals, four- and six-coordinate geometries are the most common.

Octahedral Geometry: This is a very common geometry for many transition metal ions, including Co(II), Ni(II), Mn(II), and Fe(II). nih.govresearchgate.net In a typical [ML₄X₂] complex, four pyrazole ligands occupy the equatorial plane with two anions or solvent molecules in the axial positions. researchgate.net Distorted octahedral geometries are also frequently observed. nih.gov

Tetrahedral Geometry: This geometry is often adopted by Zn(II), Co(II), and Mn(II) complexes, particularly with bulkier ligands or when the metal-to-ligand ratio is 1:2, as in [ML₂X₂]. researchgate.net

Square-Planar Geometry: This is characteristic of d⁸ metal ions such as Pt(II), Pd(II), and sometimes Ni(II), as well as some Cu(II) complexes. researchgate.net

Square-Pyramidal Geometry: This five-coordinate geometry is frequently observed for Cu(II) complexes, as seen in structures where the copper ion is coordinated to two pyrazole ligands and an oxalate (B1200264) anion in the equatorial plane, with a water molecule in the axial position. dnu.dp.ua

The stereochemistry of these complexes can be complex, especially with chelating ligands derived from functionalized pyrazoles. The formation of stereoisomers (e.g., cis/trans or Λ/Δ isomers) is possible depending on the arrangement of the ligands around the metal center. nih.gov For example, iron(III) complexes with three bidentate acylpyrazolonato ligands can form Λ-isomers. nih.gov

Table 2: Common Coordination Geometries for Transition Metal-Pyrazole Complexes

Metal IonTypical Coordination NumberCommon GeometryExample Complex TypeReference
Cu(II)4, 5, 6Square-Planar, Square-Pyramidal, Distorted Octahedral[Cu(L)₄Br₂], [Cu(L)₂(H₂O)₂(OAc)] researchgate.netdnu.dp.ua
Zn(II)4, 6Tetrahedral, Octahedral[Zn(L)₂Cl₂] researchgate.net
Ni(II)4, 6Square-Planar, Octahedral[(L)₂NiBr₂] ug.edu.ghresearchgate.net
Co(II)4, 6Tetrahedral, Octahedral[(L)₂CoCl₂] ug.edu.ghresearchgate.net
Pt(II)4Square-Planar- researchgate.net
Ag(I)2, 3, 4Linear, Trigonal Planar, Tetrahedral- mocedes.org
Ru(II)6Octahedral[Ru(CO)₂(pypz)₂] ntu.edu.tw

Supramolecular Assembly and Crystal Packing Interactions

The construction of coordination polymers and metal-organic frameworks is heavily influenced by the non-covalent interactions that dictate the supramolecular assembly and crystal packing. doi.orgmdpi.com For metal complexes involving pyrazole-based ligands, these interactions are crucial in stabilizing the solid-state structure and guiding the formation of one-, two-, or three-dimensional topologies. doi.orgmdpi.com The primary interactions observed in the crystal structures of pyrazole coordination compounds are hydrogen bonding and π-stacking.

π-Stacking and Other Weak Interactions: Aromatic π-stacking interactions between pyrazole rings of adjacent ligands are significant in the stabilization of crystal structures. mdpi.com These can occur between pyrazole rings or between a pyrazole ring and another aromatic moiety within the complex, such as a dicarboxylate ligand. doi.org The energetics of these interactions, along with hydrogen bonds, have been analyzed through theoretical DFT calculations, confirming their importance in the solid-state stability of the compounds. doi.orgmdpi.com

Other non-covalent interactions, though weaker, also contribute to the rigidity and architecture of the supramolecular assembly. These include:

C–H···π interactions: Where a C-H bond interacts with the π-system of a pyrazole ring. doi.orgmdpi.commdpi.com

Anion–π interactions: Anions in the crystal lattice can interact with the electron-deficient face of the pyrazole ring. doi.org

Aurophilic attractions: In gold(I) pyrazolate complexes, intermolecular Au···Au interactions hold trinuclear aggregates together, influencing the supramolecular architecture. nih.gov

These varied interactions can lead to complex and fascinating structures, such as the enclathration (trapping) of counter-ions like chloride within a supramolecular host cavity formed by multiple monomeric units. mdpi.com

Interaction TypeDescriptionTypical Interacting GroupsSignificance in Crystal Packing
N–H···X Hydrogen BondingStrong hydrogen bond from the pyrazole N-H donor to an acceptor X.N-H (pyrazole); Acceptors: Anions (Cl⁻, O⁻), water, N/O atoms of other ligands.Primary driving force for linking complex units into 1D, 2D, or 3D networks. mdpi.comnih.gov
π–π StackingAttractive, non-covalent interaction between aromatic rings.Pyrazole-pyrazole rings; Pyrazole-other aromatic ligand rings.Stabilizes layered structures and influences inter-chain/sheet distances. doi.orgmdpi.com
C–H···π InteractionsWeak hydrogen bond between a C-H bond and a π-system.Alkyl or aryl C-H; Pyrazole ring π-system.Provides additional reinforcement and directionality to the supramolecular assembly. mdpi.com
Anion–π InteractionsElectrostatic interaction between an anion and the face of an electron-deficient aromatic ring.Anions (e.g., carboxylate); Pyrazole ring.Contributes to the stability and specific arrangement of units in the crystal lattice. doi.org

Catalytic Applications of Metal Complexes Derived from Pyrazole Ligands

Metal complexes featuring pyrazole-based ligands have emerged as versatile catalysts for a range of organic transformations. nih.govresearchgate.net The electronic properties of the pyrazole ring, which can be tuned by substituents, and the proton-responsive nature of the N-H group contribute to their catalytic efficacy. nih.gov

Pyrazole derivatives have proven effective as ancillary ligands in metal-catalyzed polymerization reactions. A notable example is the ring-opening polymerization (ROP) of L-lactide (LA) to produce polylactide (PLA), a biodegradable polymer. rsc.orgnih.gov The addition of various pyrazole derivatives to titanium(IV) isopropoxide (Ti(OiPr)4), a common ROP catalyst, significantly enhances its catalytic activity. rsc.orgnih.govresearchgate.net

Studies have shown that at 60 °C, Ti(OiPr)4 with a furanyl-substituted pyrazole exhibited a threefold increase in catalytic activity compared to the catalyst alone. nih.gov At room temperature, the enhancement was even more dramatic, with a butyl-substituted pyrazole leading to a 17-fold increase in activity. nih.gov This enhancement is attributed to the formation of dinuclear titanium species bridged by the pyrazole ligand, which facilitates a cooperative activation mechanism during the polymerization process. rsc.orgnih.gov The use of these pyrazole-modified catalysts allows for the production of high molecular mass PLA under controlled conditions. nih.gov

Catalyst SystemMonomerPolymerization TypeKey FindingReference
Ti(OiPr)4 + Pyrazole DerivativesL-Lactide (LA)Ring-Opening Polymerization (ROP)Pyrazole ligands significantly enhance the catalytic activity and controllability of Ti(OiPr)4. nih.gov
Ti(OiPr)4 + furPz (Furanyl Pyrazole)L-Lactide (LA)ROP~3-fold higher catalytic activity than Ti(OiPr)4 alone at 60 °C. nih.gov
Ti(OiPr)4 + BuPz (Butyl Pyrazole)L-Lactide (LA)ROP~17-fold higher catalytic activity than Ti(OiPr)4 alone at room temperature. nih.gov

Complexes of transition metals with pyrazole ligands are active catalysts for various oxidation and coupling reactions. researchgate.net

Oxidation Reactions: Cobalt complexes with pyrazole ligands serve as effective catalyst precursors for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone, key intermediates in nylon production. researchgate.net These reactions can proceed under mild conditions using aqueous hydrogen peroxide as the oxidant. researchgate.net Similarly, copper complexes incorporating pyrazole-based ligands have been shown to catalyze the aerobic oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes. rsc.org The catalytic activity in these systems is often enhanced by immobilizing the copper complexes within microgels, which act as nanoreactors. rsc.org

Coupling Reactions: Pyrazole ligands have been successfully employed in metal-catalyzed carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net Mechanistic studies on the synthesis of pyrazoles themselves have shed light on oxidation-induced N-N coupling processes mediated by titanium complexes. nih.govrsc.org These studies suggest that the reaction proceeds via a sequential two-electron, ligand-centered oxidation on a single metal center, highlighting the critical role of oxidant coordination to the metal in driving the reactivity. nih.govrsc.org Furthermore, computational studies have explored the full catalytic cycle of the oxidative coupling of pyrazoles with alkynes catalyzed by rhodium and ruthenium, providing insight into the C-H activation steps. acs.org

The catalytic utility of pyrazole-metal complexes extends beyond polymerization and oxidation/coupling reactions. Protic pyrazole complexes, where the N-H group can participate in the reaction, have been investigated for various chemical transformations. nih.gov For example, certain ruthenium and iridium pyrazole complexes can catalyze the hydration of nitriles to amides. nih.gov The proposed mechanism involves the nucleophilic attack of water on a coordinated nitrile, though the precise role of the pyrazole's N-H group is still under investigation. nih.gov Additionally, pyrazole-containing complexes have been explored as catalysts in hydrogenation and dehydrogenation reactions. researchgate.net

Computational and Theoretical Studies on 5 2 Bromoethyl 1h Pyrazole

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity.

In chemistry, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. wikipedia.orgschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied orbital to an unoccupied one. schrodinger.comresearchgate.net For pyrazole (B372694) derivatives, the electronic properties, and thus the frontier orbitals, are influenced by the substituents attached to the ring. In 5-(2-bromoethyl)-1H-pyrazole, the pyrazole ring itself and the bromoethyl group will determine the location and energy of the HOMO and LUMO. Computational studies on similar pyrazole compounds show that the HOMO is often distributed over the pyrazole ring, while the LUMO's location can be influenced by electron-withdrawing groups. The reactivity of pyrazole derivatives can be gauged by this energy gap, with typical values for substituted pyrazoles falling in a range that classifies them as moderately reactive molecules. wuxiapptec.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Pyrazole Derivative Note: The following data are illustrative for a generic pyrazole derivative as specific calculated values for this compound are not available in the cited literature. Values are typically calculated using DFT methods.

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap (ΔE)5.0 to 7.0

The electron density distribution describes the probability of finding an electron in a particular region of a molecule. Calculations of electron density are critical for identifying which parts of a molecule are electron-rich or electron-poor, directly influencing its reactivity. In the pyrazole ring, electron density is typically highest around the two nitrogen atoms due to their higher electronegativity compared to carbon. mdpi.com Specifically, the N2 nitrogen is a common site for electrophilic attack. mdpi.com The C4 position also exhibits relatively high electron density, making it susceptible to electrophiles, whereas the C3 and C5 positions are comparatively electron-deficient and thus potential sites for nucleophilic attack. mdpi.com The presence of the 2-bromoethyl substituent at the C5 position further modifies this distribution through inductive and steric effects.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy. eurasianjournals.com For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of its equilibrium state. The pyrazole ring itself is a planar, five-membered heterocycle, and its geometry is well-characterized.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org The 2-bromoethyl side chain of this compound is flexible, allowing for rotation around the C-C single bonds. This rotation gives rise to various conformers, primarily staggered and eclipsed forms, which differ in energy. libretexts.org The staggered conformations are generally more stable (lower in energy) because they minimize the steric repulsion between adjacent atoms or groups. libretexts.org Computational methods can calculate the energy of these different conformers to identify the most stable arrangement and the energy barriers to rotation.

Table 2: Typical Geometric Parameters for a Substituted Pyrazole Ring Note: These values represent generalized bond lengths and angles for pyrazole derivatives based on crystallographic and computational data. Specific optimized values for this compound would require dedicated calculations.

ParameterTypical Value
N1-N2 Bond Length~1.36 Å
N2-C3 Bond Length~1.33 Å
C3-C4 Bond Length~1.42 Å
C4-C5 Bond Length~1.37 Å
C5-N1 Bond Length~1.34 Å
N1-N2-C3 Angle~105°
N2-C3-C4 Angle~112°
C3-C4-C5 Angle~105°
C4-C5-N1 Angle~105°
C5-N1-N2 Angle~113°

Reactivity Prediction using Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its reactivity. These descriptors provide a quantitative basis for understanding and anticipating chemical behavior.

Fukui functions and the related Parr functions are powerful tools within DFT used to identify the most reactive sites within a molecule. researchgate.netresearchgate.net They quantify the change in electron density at a specific atomic site when an electron is added to or removed from the molecule.

The Fukui function for nucleophilic attack (f+) indicates the sites most susceptible to attack by a nucleophile (i.e., where an extra electron is most favorably accepted).

The Fukui function for electrophilic attack (f-) points to the sites most prone to attack by an electrophile (i.e., the most likely source of a donated electron).

For pyrazole systems, Fukui analysis often confirms that the nitrogen atoms and specific carbons are the primary centers of reactivity. researchgate.net Parr functions, derived from changes in spin density, provide a refined method for predicting local reactivity in polar reactions. researchgate.net These calculations allow for a precise mapping of the electrophilic and nucleophilic centers of this compound. researchgate.net

Table 3: Illustrative Local Reactivity Descriptors for Pyrazole Ring Atoms Note: This table illustrates the concept of how Fukui functions identify reactive sites. High values of f+ indicate susceptibility to nucleophilic attack, while high values of f- indicate susceptibility to electrophilic attack.

Atomic SiteLikely Reactive TowardsFukui/Parr Function
N1ElectrophilesHigh f-
N2ElectrophilesHigh f-
C3NucleophilesHigh f+
C4ElectrophilesModerate f-
C5NucleophilesHigh f+

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.netcomputationalscience.org It is mapped onto the molecule's surface, using colors to denote different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas that are electron-rich. These sites are attractive to electrophiles.

Blue regions represent positive electrostatic potential, corresponding to electron-poor areas. These sites are susceptible to nucleophilic attack.

Green and yellow regions denote areas of intermediate or neutral potential.

For a pyrazole derivative, the MEP map typically shows a region of strong negative potential (red) around the nitrogen atoms, highlighting them as the primary sites for electrophilic interaction and hydrogen bonding. researchgate.net The hydrogen atom attached to the N1 nitrogen would appear as a region of positive potential (blue). The bromoethyl group would also significantly influence the MEP, with the electronegative bromine atom creating a region of negative potential around it, while affecting the charge distribution on adjacent atoms. computationalscience.org

Spectroscopic Property Simulations (e.g., NMR, IR)

Theoretical simulations are instrumental in the interpretation and assignment of experimental spectroscopic data. By calculating the vibrational frequencies and nuclear magnetic shielding tensors, a predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectrum can be generated for this compound.

Infrared (IR) Spectroscopy Simulation: Computational methods can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are commonly used for this purpose. asrjetsjournal.orgdoi.org The simulation provides information on the frequency, intensity, and nature of each vibrational mode (e.g., stretching, bending). For pyrazole derivatives, particular attention is given to the N-H stretching frequency. A downshift in the calculated wavenumber for this bond compared to a free N-H group can indicate its involvement in hydrogen bonding. researchgate.net

Table 1: Illustrative Simulated Infrared (IR) Vibrational Frequencies for a Pyrazole Derivative

Vibrational Mode Typical Calculated Wavenumber (cm⁻¹) Description
N-H Stretch 3100-3500 Stretching vibration of the pyrazole ring's N-H bond.
C-H Stretch (Aromatic) 3000-3100 Stretching of C-H bonds on the pyrazole ring.
C-H Stretch (Aliphatic) 2850-3000 Stretching of C-H bonds on the bromoethyl group.
C=N Stretch 1400-1500 Stretching vibration of the carbon-nitrogen double bond in the ring.

Note: The data in this table is illustrative of typical values for pyrazole derivatives and not specific experimental or calculated data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. asrjetsjournal.org These theoretical calculations help in the precise assignment of signals in the experimental NMR spectra. Simulations can be performed in the gas phase or by incorporating solvent effects using models like the Polarized Continuum Model (PCM) to better mimic experimental conditions. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm) - ¹H NMR Atom Predicted Chemical Shift (ppm) - ¹³C NMR
H (N1) 12.0 - 13.0 C3 135 - 140
H (C3) 7.5 - 7.7 C4 105 - 110
H (C4) 6.2 - 6.4 C5 145 - 150
H (CH₂) 3.6 - 3.8 (t) CH₂ (adjacent to pyrazole) 28 - 32

Note: The data in this table represents plausible, estimated values based on general principles and data for similar structures. It is not derived from specific simulations of this compound.

Non-Covalent Interactions and Intermolecular Forces (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular structure of this compound in the solid state is dictated by a variety of non-covalent interactions. These forces, while weaker than covalent bonds, are crucial for determining the crystal packing, stability, and physical properties of the compound.

Hydrogen Bonding: The 1H-pyrazole moiety contains a hydrogen bond donor (the N-H group) and a potential hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This allows for the formation of intermolecular N-H···N hydrogen bonds, which are a common and stabilizing feature in the crystal structures of many pyrazole-containing compounds. mdpi.com The bromine atom of the bromoethyl group could also potentially act as a weak hydrogen bond acceptor. Computational tools like Natural Bond Orbital (NBO) analysis can be employed to investigate the nature and strength of these hydrogen bonds. researchgate.net

π-π Stacking: The aromatic pyrazole ring is capable of engaging in π-π stacking interactions. nih.govresearchgate.net These interactions arise from the electrostatic and dispersion forces between the π-electron systems of adjacent rings. Theoretical studies on related pyrazole compounds have identified π-stacking as a key stabilizing force in their crystal structures. mdpi.com The geometry of these interactions can vary, with common arrangements being face-to-face (sandwich) or offset-stacked. The centroid-to-centroid distance between stacked pyrazole rings is typically in the range of 3.6 Å. mdpi.com The presence of substituents on the ring can modulate the strength of these interactions. researchgate.net

Table 3: Summary of Potential Non-Covalent Interactions in this compound

Interaction Type Donor/Group 1 Acceptor/Group 2 Typical Distance/Geometry Estimated Energy (kcal/mol)
Hydrogen Bond N-H N (pyrazole) N···N distance of 2.8 - 3.2 Å -3 to -8
π-π Stacking Pyrazole Ring (π-system) Pyrazole Ring (π-system) Centroid-centroid distance of 3.4 - 3.8 Å -1 to -3
Halogen Bond C-Br N (pyrazole), Br, or π-system Br···N/Br/C distance less than sum of van der Waals radii -1 to -5

Note: The energy and geometry values are typical ranges observed for these types of interactions in various molecular systems and are provided for illustrative purposes.

Applications of 5 2 Bromoethyl 1h Pyrazole in Advanced Materials and Industrial Processes

Role as Versatile Chemical Building Blocks in Organic Synthesis

The primary application of 5-(2-bromoethyl)-1H-pyrazole in organic synthesis is as a versatile bifunctional building block. The pyrazole (B372694) ring itself can be involved in various transformations, while the 2-bromoethyl group provides a reactive site for introducing the pyrazole core into larger molecular frameworks.

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, typically involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov Once formed, the this compound can be used to construct more complex molecules. The bromoethyl side chain is an excellent electrophile, readily reacting with a wide array of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. This reactivity allows for the facile introduction of the pyrazole unit onto other molecules.

Key transformations involving the bromoethyl group include:

N-alkylation: Reaction with amines to form substituted ethylamine derivatives.

O-alkylation: Reaction with alcohols or phenols to yield ethers.

S-alkylation: Reaction with thiols to produce thioethers.

C-alkylation: Use in reactions with carbanions, such as those derived from malonic esters, to extend the carbon chain.

These fundamental reactions enable the integration of the pyrazole scaffold into diverse molecular architectures, serving as a cornerstone for creating libraries of novel compounds for various applications.

Development of Specialty Chemicals and Agrochemical Intermediates

Halogenated pyrazoles are significant precursors in the synthesis of agrochemicals, including insecticides, herbicides, and fungicides. mdpi.com The pyrazole ring is a key pharmacophore in many commercial pesticides. For instance, 1-(3-chloro-2-pyridinyl)-3-bromo-1H-pyrazole-5-carboxylic acid is a crucial intermediate in the synthesis of Chlorantraniliprole, a broad-spectrum insecticide. guidechem.com

While not a direct precursor, this compound represents a strategic starting material for analogous agrochemical compounds. The bromoethyl group can be chemically modified to create side chains that enhance the biological activity or modify the physical properties of the resulting pesticide. The synthesis pathway could involve converting the bromoethyl group into other functional groups or using it to link the pyrazole core to another active moiety, thereby creating novel agrochemical candidates.

Agrochemical Class Role of Pyrazole Moiety Potential Synthetic Route from this compound
InsecticidesCore active scaffold (e.g., ryanodine receptor modulators)Modification of the bromoethyl group to synthesize side chains analogous to those in commercial products like Chlorantraniliprole.
FungicidesBioactive component targeting fungal metabolic pathwaysAlkylation of other heterocyclic compounds (e.g., triazoles, imidazoles) using the bromoethyl group to create multi-scaffold fungicides.
HerbicidesInhibition of plant-specific enzymesSynthesis of pyrazole-ether derivatives through reaction with substituted phenols, a common structural motif in herbicides.

Applications in Dyestuff Chemistry and Pigments

Pyrazole derivatives are foundational in the production of azo dyes and pigments. rsc.org Azo dyes, characterized by the R−N=N−R′ functional group, are a major class of colorants. Pyrazole rings, particularly pyrazolones, can act as the coupling component in the azo coupling reaction, which is the standard method for synthesizing these dyes. wikipedia.org

The synthesis involves the reaction of a diazonium salt with an electron-rich coupling agent. Pyrazole derivatives can be readily converted into such coupling components. For example, 5-amino-pyrazole derivatives are common precursors for diazonium salts, which are then coupled with other aromatic compounds. mdpi.com The resulting pyrazole azo dyes exhibit a range of colors and are used in various applications, including the dyeing of textile fibers. mdpi.combenthamscience.com

The compound this compound can serve as a precursor to these dye intermediates. The bromoethyl group could be functionalized to introduce auxochromes (color-modifying groups) or groups that improve the dye's solubility or its binding affinity to fabrics.

Functional Materials and Polymer Science

The incorporation of heterocyclic rings like pyrazole into polymer backbones can impart desirable properties such as high thermal stability, specific optical behavior, and chelating abilities. ias.ac.in The synthesis of polymers containing pyrazole moieties has been an area of active research. bohrium.com For instance, heterocyclic polyamides containing pyrazole units have demonstrated high thermal stability and mechanical strength. ias.ac.in

This compound is a suitable monomer or precursor for creating such functional polymers. The bromoethyl group can be converted into a polymerizable group (like an amine or alcohol) to participate in condensation polymerization reactions. For example, reaction with a diamine would yield a diamine monomer containing a pyrazole side chain, which could then be polymerized with a diacyl chloride to form a polyamide. Alternatively, the bromoethyl group can be used in post-polymerization modification to graft pyrazole units onto existing polymer chains.

Polymer Type Synthesis Role of Pyrazole Moiety Resulting Properties
PolyamidesIncorporated into the polymer backbone or as a side chain. ias.ac.inHigh thermal stability, enhanced mechanical strength. ias.ac.in
PolyazomethinesForms part of the main chain through polycondensation. tandfonline.comHigh thermal stability, crystalline behavior, potential biological activity. bohrium.com
Functional PolymersGrafted onto existing polymers as a functional side group.Chelating properties for metal ions, sites for catalysis, or sensing capabilities.

Electrochemical Applications

A significant electrochemical application of pyrazole derivatives is in the field of corrosion inhibition. semanticscholar.org These organic compounds can adsorb onto a metal's surface, forming a protective barrier that slows the rate of corrosion in acidic environments. acs.org The effectiveness of pyrazole-based inhibitors is attributed to the presence of nitrogen heteroatoms and π-electrons in the aromatic ring, which facilitate adsorption onto the metal surface. acs.org

Studies have shown that pyrazole derivatives can act as mixed-type inhibitors, affecting both anodic and cathodic reactions of the corrosion process. semanticscholar.org Their inhibition efficiency often increases with concentration and can reach very high values. acs.orgresearchgate.net

Inhibition Efficiency of Select Pyrazole Derivatives on Mild Steel

Inhibitor Medium Concentration Inhibition Efficiency (%)
3-methyl-1H-pyrazol-5-amine (MPA) 1 M H₂SO₄ 0.8 g/L 96.47% acs.org
3-methyl-1H-pyrazol-5-(4H)-one (MPO) 1 M H₂SO₄ 0.8 g/L 85.55% acs.org

This compound can be used to synthesize more complex and potentially more effective corrosion inhibitors. The bromoethyl group allows it to be anchored to other molecular structures or polymers, which could enhance its film-forming properties and durability on the metal surface.

Sensing and Detection Technologies

In recent years, pyrazole derivatives have gained significant attention as chemosensors for the detection of various ions and molecules. nih.govrsc.org They can be incorporated into molecular probes that signal the presence of a specific analyte through a colorimetric or fluorescent response. nih.gov The pyrazole ring, with its nitrogen atoms, can act as a binding or chelating site for metal cations. nih.gov

The design of these sensors often involves combining the pyrazole core with other fluorophores or chromophores. When the target ion binds to the pyrazole-based receptor site, it can trigger photophysical processes like chelation-enhanced fluorescence (CHEF), leading to a detectable "turn-on" signal. nih.govrsc.org Pyrazole-based sensors have shown high selectivity and sensitivity for a variety of important metal ions. nih.gov

Examples of Ions Detected by Pyrazole-Based Chemosensors

Target Ion Sensing Method Key Feature
Al³⁺ Colorimetric and Fluorescent nih.govrsc.org High selectivity and "naked-eye" detection. rsc.org
Ni²⁺ Colorimetric rsc.org Selective coordination leading to a distinct color change. rsc.org
Zn²⁺ / Cd²⁺ Fluorescent nih.govsemanticscholar.org "Turn-on" fluorescence with significant intensity increase. nih.govsemanticscholar.org

This compound serves as an ideal starting material for building such sensors. The bromoethyl group provides a convenient handle to attach the pyrazole receptor to a signaling unit (e.g., a fluorophore like fluorescein or rhodamine) to create a complete sensor molecule. rsc.org This synthetic flexibility allows for the fine-tuning of the sensor's properties to achieve high selectivity and sensitivity for the desired target analyte.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(2-bromoethyl)-1H-pyrazole, and how can reaction parameters (e.g., solvent, temperature) be optimized for higher yields?

  • Methodological Answer : The synthesis of bromoethyl-substituted pyrazoles typically involves cyclocondensation of hydrazines with β-keto esters or acrylates. For example, ethyl acetoacetate can react with hydrazine derivatives under reflux in ethanol or DMF to form the pyrazole core, followed by bromoethylation via alkylation with 1,2-dibromoethane . Optimization includes using aprotic solvents (e.g., DMF) to stabilize intermediates and controlling temperature (60–80°C) to minimize side reactions like debromination .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the pyrazole ring and bromoethyl substituent (e.g., δ ~3.8 ppm for –CH2Br protons). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves tautomeric forms and steric effects, as demonstrated in related pyrazole derivatives . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How do tautomeric equilibria in pyrazole derivatives like this compound influence their reactivity in cross-coupling reactions?

  • Methodological Answer : Tautomerism (e.g., N–H proton exchange between pyrazole nitrogens) alters electronic density, impacting reactivity. For instance, the bromoethyl group’s leaving ability in Suzuki-Miyaura couplings may vary depending on tautomer dominance. Crystallographic studies (e.g., P1 space group, triclinic systems) reveal that tautomers adopt distinct dihedral angles (10–20° between pyrazole and substituents), affecting steric accessibility . Reactivity can be modulated by stabilizing specific tautomers via hydrogen bonding (N–H⋯N interactions) or solvent polarity .

Q. What strategies mitigate contradictions in biological activity data for bromoethyl-substituted pyrazoles across studies?

  • Methodological Answer : Discrepancies often arise from tautomerism, impurities, or assay conditions. To resolve these:

  • Structural Validation : Use X-ray crystallography to confirm the dominant tautomer in the study (e.g., 3- vs. 5-substituted forms) .
  • Standardized Assays : Validate biological activity (e.g., anticonvulsant or anti-inflammatory effects) under controlled pH and temperature to minimize tautomeric shifts .
  • Computational Modeling : Density Functional Theory (DFT) calculates tautomer stability and predicts interaction modes with biological targets (e.g., carbonic anhydrase isoforms) .

Q. How can the bromoethyl group in this compound be leveraged for designing bioactive analogs via post-synthetic modifications?

  • Methodological Answer : The –CH2Br moiety serves as a versatile handle for:

  • Nucleophilic Substitution : React with amines (e.g., piperazine) to generate cationic ligands for receptor targeting .
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic acids (e.g., aryl/heteroaryl boronic esters) to introduce pharmacophores, as seen in boronated pyrazole derivatives .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole groups for enhanced binding .

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